molecular formula C11H8ClNO2 B13590203 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile

1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile

Katalognummer: B13590203
Molekulargewicht: 221.64 g/mol
InChI-Schlüssel: LCNCFXQGBXRPNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile is a chemical compound with a unique structure that includes a cyclopropane ring and a chloro-substituted dioxane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1,3-dioxaindan-5-yl derivatives with cyclopropane-1-carbonitrile in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted position, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    (6-Chloro-1,3-dioxaindan-5-yl)methanol: Shares a similar dioxane moiety but differs in the functional groups attached.

    1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid: Contains a similar cyclopropane ring but with different substituents.

Uniqueness: 1-(7-Chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carbonitrile is unique due to its specific combination of a chloro-substituted dioxane ring and a cyclopropane carbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H8ClNO2

Molekulargewicht

221.64 g/mol

IUPAC-Name

1-(7-chloro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H8ClNO2/c12-8-3-7(11(5-13)1-2-11)4-9-10(8)15-6-14-9/h3-4H,1-2,6H2

InChI-Schlüssel

LCNCFXQGBXRPNO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C#N)C2=CC3=C(C(=C2)Cl)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.